![molecular formula C13H19BO2S B1587145 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane CAS No. 66080-23-7](/img/structure/B1587145.png)
4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane
説明
“4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane” is a boronic acid derivative . It is an important compound in the field of organic synthesis .
Synthesis Analysis
The compound has been prepared by the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method is considered a gentle and efficient route to the synthesis of this compound .Molecular Structure Analysis
The compound has been characterized by a single crystal X-ray diffraction study . It crystallized in the monoclinic space group P21/c, with cell parameters a=16.0728(8) Å, b=9.8884(5) Å, and c=10.1926(5) Å, β=92.067(1)°, Z=4, and V=1618.90(14) Å^3 . No significant intramolecular or intermolecular interaction is observed with the Lewis acidic boron atom .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Moreover, it can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 127.98 . It has a refractive index n20/D of 1.396 (lit.) . Its boiling point is 42-43 °C/50 mmHg (lit.) and it has a density of 0.882 g/mL at 25 °C (lit.) . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
1. Use in Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis
- Application Summary: This compound has been used in the synthesis of two phenylboronic ester derivatives, which have been analyzed using quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis .
- Methods of Application: The derivatives were synthesized and their single crystals were grown from hexane and petroleum ether . The molecular structure was optimized by DFT and was found to be consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results: The molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
2. Use in Synthesis of Organosulfur Compounds
- Application Summary: This compound has been prepared by the rhodium-catalyzed hydroboration of allyl phenyl sulfone .
- Methods of Application: The compound was synthesized using a rhodium catalyst and characterized by a single crystal X-ray diffraction study .
- Results: The title compound crystallized in the monoclinic space group P 2 1 /c, with cell parameters a =16.0728 (8) Å, b =9.8884 (5) Å, and c =10.1926 (5) Å, β =92.067 (1)°, Z =4, and V =1618.90 (14) Å 3 . No significant intramolecular or intermolecular interaction was observed with the Lewis acidic boron atom .
3. Use in Synthesis of Phenylboronic Ester Derivatives
- Application Summary: This compound has been used in the synthesis of two phenylboronic ester derivatives .
- Methods of Application: The derivatives were synthesized and their single crystals were grown from hexane and petroleum ether .
- Results: The molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
4. Use in Synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Application Summary: This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
- Methods of Application: The structure of the compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Results: The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
5. Use in Synthesis of 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application Summary: This compound has been used in the synthesis of 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- Methods of Application: The compound was synthesized and its single crystals were grown from hexane and petroleum ether . The molecular structure was optimized by DFT and was found to be consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results: The molecular electrostatic potentials, Hirshfeld surface analysis, and 2D fingerprint have been studied, revealing some physical and chemical properties of the compounds .
6. Use in Synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- Application Summary: This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
- Methods of Application: The structure of the compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Results: The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-17-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPGLPBMZOKGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405494 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |
CAS RN |
66080-23-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



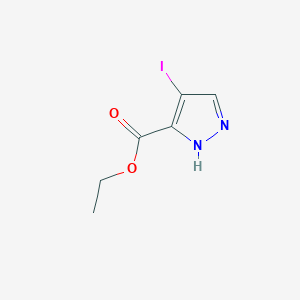
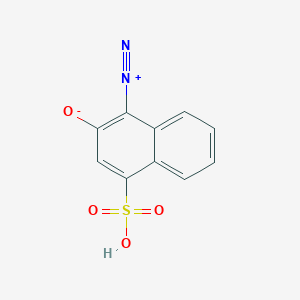
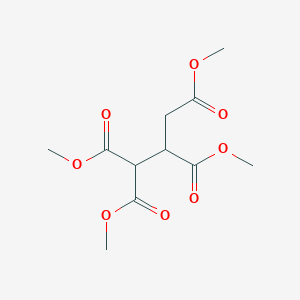
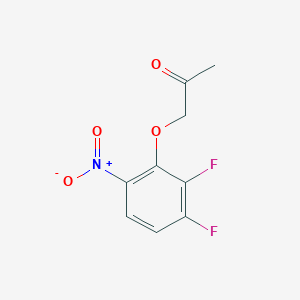
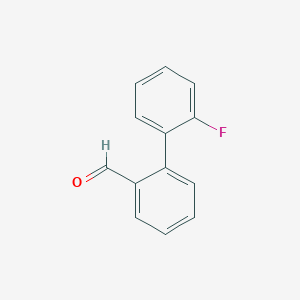
![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)
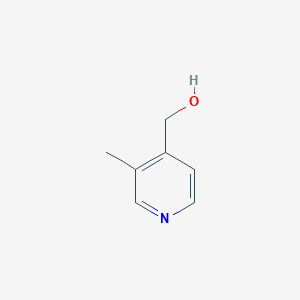
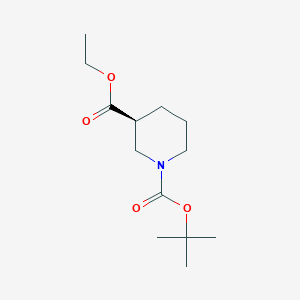
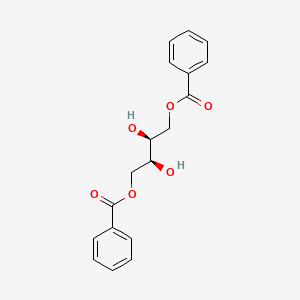
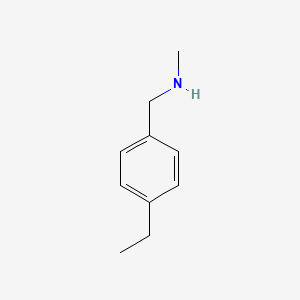
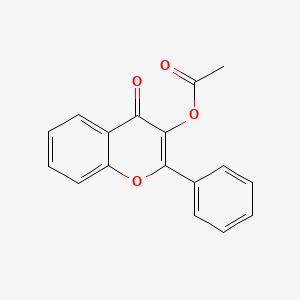
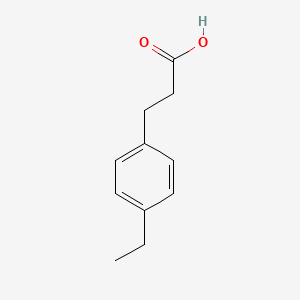
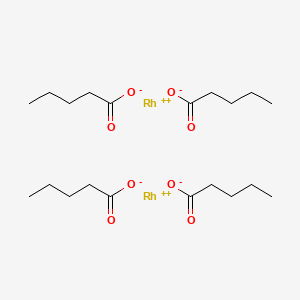
![N'-[3-[[[(Dimethylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-N,N-dimethyl-urea](/img/structure/B1587085.png)